molecular formula C18H22N6O2 B2974341 3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione CAS No. 839682-63-2

3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione

Cat. No. B2974341
CAS RN: 839682-63-2
M. Wt: 354.414
InChI Key: UVLAIIXGKHCRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s worth noting that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Heterocyclic Compounds and Triazine Scaffold

Triazine derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. The synthesis and evaluation of triazine analogs reveal their potent pharmacological activities, including anti-cancer, antiviral, and antimicrobial effects. This suggests the triazine nucleus as a core moiety for future drug development, highlighting the relevance of 3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione in the exploration of novel therapeutic agents (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).

Benzylpiperazine Derivatives

Benzylpiperazine (BZP) derivatives, as represented by 3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione, possess significant pharmacological potential. Although primarily associated with recreational use, the focus on BZP's stimulant and euphoric effects similar to those of methylenedioxymethamphetamine (MDMA) underscores its biochemical importance. It suggests potential therapeutic applications, necessitating further research into its long-term effects and addictive properties (A. Johnstone, R. Lea, Katie Brennan, S. Schenk, M. Kennedy, P. Fitzmaurice, 2007).

Electronic Device Applications

The study of π-conjugated organic donor–acceptor (D–A) type polymers, including those based on diketopyrrolopyrrole (DPP) and related structures, is crucial for the development of high-performance electronic devices. Compounds like 3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione can serve as models for understanding the optical, electrochemical, and device performance characteristics of these polymers. This research facilitates the design of D–A type conjugated polymers for advanced electronic applications (Zhifeng Deng, T. Ai, Rui Li, Wei Yuan, Kaili Zhang, H. Du, Haichang Zhang, 2019).

Antimicrobial Agents

Investigations into monoterpenes such as p-Cymene and their antimicrobial effects underscore the potential of compounds like 3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione in the development of new antimicrobial agents. Such research is driven by the urgent need for substances with antimicrobial properties to treat communicable diseases, reflecting the broader applicability of this compound in biomedical and healthcare applications (A. Marchese, C. Arciola, R. Barbieri, A. S. Silva, S. Nabavi, A. J. Tsetegho Sokeng, M. Izadi, N. J. Jafari, I. Suntar, M. Daglia, S. Nabavi, 2017).

properties

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-22-16-15(17(25)21-18(22)26)19-14(20-16)12-24-9-7-23(8-10-24)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,19,20)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLAIIXGKHCRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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